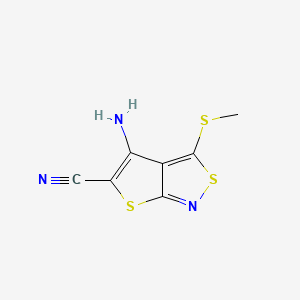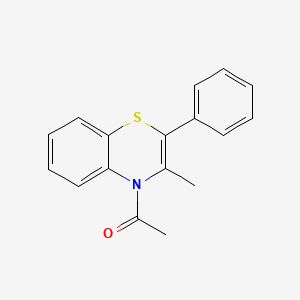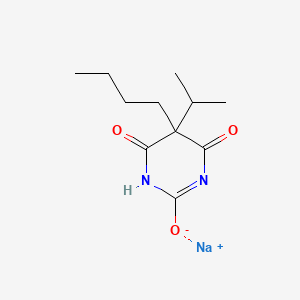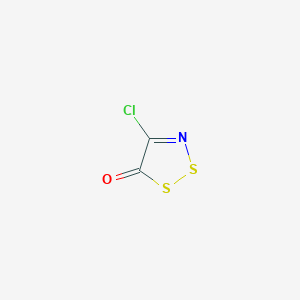
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thieno-isothiazoles, which are known for their diverse biological activities and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- typically involves the cyclization of 2,3-disubstituted thiophenes containing a sulfur function (SH, SMe, or SCN) and a carbonyl group (CHO or Ac). One common method involves the reaction of methyl (2-methylthio-3-thienyl) O-p-nitrobenzoylketoxime with concentrated sulfuric acid, which yields the desired thieno-isothiazole derivative . Another approach includes the selective S-alkylation of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate and iodomethane, followed by cyclization to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied to produce this compound in industrial settings. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno-isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like tin(II) chloride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thieno-isothiazole ring.
Wissenschaftliche Forschungsanwendungen
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound and its analogs are being investigated for their potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and functional groups. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes, while its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno(2,3-d)isothiazole derivatives: These compounds share a similar core structure but differ in the position of the sulfur and nitrogen atoms.
Benzisothiazoles: These compounds have a benzene ring fused to the isothiazole ring, offering different chemical and biological properties.
Uniqueness
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a methylthio group, and a carbonitrile group in the thieno-isothiazole framework makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72436-89-6 |
|---|---|
Molekularformel |
C7H5N3S3 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
4-amino-3-methylsulfanylthieno[2,3-c][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H5N3S3/c1-11-7-4-5(9)3(2-8)12-6(4)10-13-7/h9H2,1H3 |
InChI-Schlüssel |
GLMDBIOKQZKBQV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C2C(=C(SC2=NS1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)


![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)




![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

